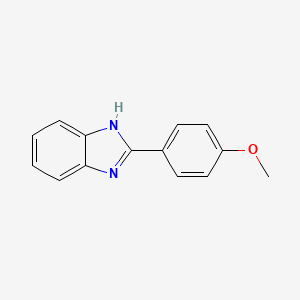

2-(4-methoxyphenyl)-1H-benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRWEZBEXFMUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323245 | |

| Record name | 2-(4-methoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-81-7 | |

| Record name | 2620-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-methoxyphenyl)-1H-benzimidazole: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 2-(4-methoxyphenyl)-1H-benzimidazole has garnered significant attention due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, and key biological activities of this compound. It includes detailed experimental protocols for its synthesis and relevant biological assays, presents quantitative biological data in a structured format, and visualizes key signaling pathways modulated by this class of compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Discovery and Historical Context

The discovery of the benzimidazole core is intertwined with early investigations into the structure of naturally occurring molecules. While the precise first synthesis of this compound is not definitively documented in a singular seminal publication, its origins can be traced back to the late 19th and early 20th centuries with the development of general methods for benzimidazole synthesis.

The foundational method for creating 2-aryl-substituted benzimidazoles is the Phillips-Ladenburg synthesis , first reported in 1872. This acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) remains a cornerstone of benzimidazole chemistry. It is highly probable that this compound was first synthesized using a variation of this method, by reacting o-phenylenediamine with 4-methoxybenzoic acid or its corresponding aldehyde, p-anisaldehyde.

Another classic approach is the Weidenhagen reaction , which involves the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[1] Over the decades, numerous modifications and improvements to these initial methods have been developed, employing a variety of catalysts and reaction conditions to improve yields and simplify procedures. These advancements have facilitated the exploration of the pharmacological potential of a vast library of benzimidazole derivatives, including the subject of this guide.

Synthetic Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common and effective approaches.

Method 1: Condensation with an Aldehyde using a Catalyst

This method, adapted from modern synthetic procedures, utilizes a catalyst to facilitate the condensation of o-phenylenediamine with p-anisaldehyde.

Experimental Protocol:

-

Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add p-anisaldehyde (1.0 eq).

-

Catalyst Addition: Introduce a catalytic amount of an ammonium salt, such as ammonium chloride (NH₄Cl), or a Lewis acid.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the catalyst and temperature.

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.[1][2]

Method 2: Synthesis using Sodium Metabisulfite

This procedure provides an efficient route for the synthesis of 2-aryl benzimidazoles.[3]

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and p-anisaldehyde (1.0 eq) in ethanol.

-

Reagent Addition: Add an aqueous solution of sodium metabisulfite (Na₂S₂O₅) to the mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated. The progress of the reaction is monitored by TLC.

-

Isolation and Purification: Once the reaction is complete, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization.[3]

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. The methoxy group on the phenyl ring often plays a crucial role in modulating this activity.

Anticancer Activity

Benzimidazole derivatives are well-known for their anticancer properties, which are often attributed to their ability to interfere with microtubule dynamics.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | A549 (Lung) | IC₅₀ | 11.75 µg/mL | [2] |

| N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung) | IC₅₀ | 0.15 µM | [2] |

| N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | SW480 (Colon) | IC₅₀ | 3.68 µM | [2] |

| 2-(4-phenoxyphenyl)-1H-benzimidazole derivative (Compound 10) | K562 (Leukemia) | - | Remarkable Cytotoxicity | [4] |

| 2-phenylbenzimidazole derivative (Compound 40) | MDA-MB-231 (Breast) | IC₅₀ | 3.55 µg/mL | [5] |

Antimicrobial Activity

The benzimidazole scaffold is also a key component of many antifungal and antibacterial agents.

| Compound/Derivative | Fungal/Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| This compound | Candida albicans | MIC | 128-512 | [4] |

| This compound | Aspergillus niger | MIC | 128-512 | [4] |

| N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole (2g) | Streptococcus faecalis | MIC | 8 | [4] |

| N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole (2g) | Staphylococcus aureus | MIC | 4 | [4] |

| N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole (2g) | Methicillin-resistant S. aureus | MIC | 4 | [4] |

| N-alkylated this compound (2c, 2e, 2f) | Candida albicans | MIC | 64-128 | [6] |

| N-alkylated this compound (2c, 2e, 2f) | Aspergillus niger | MIC | 64-128 | [6] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound and its analogs can be attributed to their interaction with multiple cellular signaling pathways.

Inhibition of Tubulin Polymerization

A primary mechanism of anticancer activity for many benzimidazole derivatives is the disruption of microtubule dynamics. These compounds can bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

References

- 1. Benzimidazole Derivative (N-{4-[this compound-1-Sulfonyl] Phenyl} Acetamide) Ameliorates Methotrexate-Induced Intestinal Mucositis by Suppressing Oxidative Stress and Inflammatory Markers in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-methoxyphenyl)-1H-benzimidazole

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methoxyphenyl)-1H-benzimidazole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzimidazole, a versatile pharmacophore, this molecule's unique structure endows it with a wide spectrum of biological activities, including potential applications as an antiproliferative, antifungal, and antibacterial agent. The physicochemical properties of this compound are paramount as they directly govern its behavior in both biological and chemical systems. These properties dictate critical drug-like attributes such as solubility, permeability, metabolic stability, and target-binding affinity, which are collectively essential for the rational design and development of novel therapeutic agents.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed to serve as a foundational resource, offering not just empirical data but also the underlying scientific context and validated experimental protocols. By synthesizing data from authoritative sources with practical, field-proven insights, this document aims to empower researchers to better understand, predict, and manipulate the behavior of this promising molecule in their research and development endeavors.

Chemical Identity and Structure

Precise identification is the cornerstone of any chemical investigation. The fundamental properties and identifiers for this compound are summarized below.

Core Physicochemical Properties

The therapeutic efficacy and behavior of a drug candidate are intrinsically linked to its physicochemical properties. This section details the key parameters for this compound.

Experimental Protocols

Reproducible and validated methods are essential for accurate characterization. This section provides step-by-step protocols for key experiments.

Biological and Pharmacological Context

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs. Derivatives have demonstrated a vast array of biological activities, including anticancer, antifungal, antiviral, and antiparasitic effects. The specific physicochemical properties of this compound are key to its potential therapeutic applications.

An In-depth Technical Guide to 2-(4-methoxyphenyl)-1H-benzimidazole (CAS: 2620-81-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and known biological activities of 2-(4-methoxyphenyl)-1H-benzimidazole. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, with the CAS number 2620-81-7, is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer properties. The 2-aryl substitution, as seen in this compound, is a common motif in many biologically active benzimidazoles. This guide will delve into the technical details of this specific compound, providing a foundation for its further investigation and potential therapeutic applications.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the condensation reaction of o-phenylenediamine with 4-methoxybenzaldehyde. Several catalytic systems and reaction conditions have been reported to afford the desired product in good to excellent yields.

General Synthetic Pathway

The fundamental reaction involves the formation of a Schiff base intermediate from the reaction of o-phenylenediamine and 4-methoxybenzaldehyde, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring system.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis using Ammonium Chloride as a Catalyst

This protocol describes a straightforward and environmentally benign synthesis method.

-

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

4-Methoxybenzaldehyde (1 mmol, 0.136 g, 0.12 mL)

-

Ammonium chloride (catalytic amount)

-

Ethanol (10 mL)

-

-

Procedure:

-

To a solution of o-phenylenediamine in ethanol, add 4-methoxybenzaldehyde and a catalytic amount of ammonium chloride.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[1]

-

-

Yield: 85%[1]

Protocol 2: Synthesis using p-Toluenesulfonic Acid (p-TsOH) as a Catalyst

This method utilizes a solid acid catalyst for the condensation reaction.

-

Materials:

-

o-Phenylenediamine (1M)

-

4-Methoxybenzaldehyde (1.1M)

-

p-Toluenesulfonic acid (1M)

-

Ethanol (20 mL)

-

-

Procedure:

-

Mix o-phenylenediamine and 4-methoxybenzaldehyde thoroughly in ethanol.

-

Add p-toluenesulfonic acid to the mixture.

-

Reflux the solution for 6-8 hours, monitoring the reaction by TLC (7:3 v/v ethyl acetate:petroleum ether).

-

After the reaction is complete, evaporate the solvent.

-

Recrystallize the resulting product from isopropyl alcohol.

-

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic data for this compound is provided below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2620-81-7 | [2][3][4] |

| Molecular Formula | C₁₄H₁₂N₂O | [4] |

| Molecular Weight | 224.26 g/mol | [4] |

| Melting Point | 223-226 °C | |

| Appearance | White to yellow solid | |

| Solubility | Soluble in ethanol, DMSO |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.73 (s, 1H, -NH), 8.12 (d, J = 8.8 Hz, 2H, Ar-H), 7.59-7.53 (m, 2H, Ar-H), 7.20-7.12 (m, 2H, Ar-H), 7.11 (d, J = 8.8 Hz, 2H, Ar-H), 3.84 (s, 3H, -OCH₃) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 161.07, 151.81, 128.47, 123.15, 122.24, 121.55, 114.84, 55.80 | |

| IR (KBr, cm⁻¹) | 3053 (-NH stretch), 2835 (Ar-CH stretch), 1610 (C=N stretch), 1251 (C-O stretch) | |

| Mass Spectrum (ESI) | m/z 225.1024 [M+1]⁺ |

Biological Activity and Mechanism of Action

While extensive quantitative biological data for the parent compound this compound is limited in the public domain, the biological activities of its derivatives are well-documented, suggesting the potential for the core molecule to exhibit similar properties. The benzimidazole scaffold is a known pharmacophore for a variety of biological targets.

Anticancer Activity

Many 2-aryl-benzimidazole derivatives have been reported to possess significant anticancer activity. The proposed mechanisms of action often involve the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of anticancer action for many benzimidazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Antimicrobial Activity

N-alkylated derivatives of this compound have been shown to exhibit antibacterial and antifungal activities. The introduction of a lipophilic alkyl chain at the N-1 position often enhances the antimicrobial potency.

Table of Antimicrobial Activity for N-alkylated Derivatives

| Compound | Alkyl Chain | Test Organism | MIC (µg/mL) |

| 2g | n-heptyl | Streptococcus faecalis | 8 |

| 2g | n-heptyl | Staphylococcus aureus | 4 |

| 2g | n-heptyl | MRSA | 4 |

| Amikacin (Std.) | - | Streptococcus faecalis | 256 |

Note: Data is for N-alkylated derivatives of this compound.

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their anti-inflammatory properties. One study demonstrated that an N-sulfonylacetamide derivative ameliorated methotrexate-induced intestinal mucositis in mice by downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and inhibiting the NF-κB signaling pathway.

Experimental Protocols for Biological Assays

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol provides a general method for assessing the inhibitory effect of a compound on tubulin polymerization.

-

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

-

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (10 mM)

-

Glycerol

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Nocodazole)

-

96-well microplate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in GTB on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

-

Dispense the tubulin solution into the wells of a pre-chilled 96-well plate.

-

Add the test compound at various concentrations (typically in a final DMSO concentration of <1%). Include wells with a positive control and a vehicle control (DMSO).

-

Incubate the plate at 37°C in a microplate reader.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time.

-

The rate of polymerization can be determined from the initial linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Conclusion

This compound is a versatile scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the broad biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemistry campaigns. While more research is needed to fully elucidate the specific biological targets and quantitative activity of the parent compound, the existing literature strongly suggests its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This technical guide provides a solid foundation of the current knowledge on this compound, which should aid researchers in designing future studies to unlock its full therapeutic potential.

References

- 1. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2620-81-7 [m.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-(4-methoxyphenyl)-1H-1,3-benzodiazole | C14H12N2O | CID 345686 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(4-methoxyphenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-methoxyphenyl)-1H-benzimidazole, a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, acting as a versatile pharmacophore in drug design.[1] This document details the physicochemical properties, synthesis, characterization, and known biological activities of this compound, serving as a resource for professionals in drug discovery and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for its identification, purification, and assessment of its chemical behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂N₂O | [2] |

| Molecular Weight | 224.26 g/mol | [2] |

| Melting Point | 228-230 °C | [3] |

| Boiling Point | 428.2 °C at 760 mmHg | [4] |

| Appearance | White crystals | [5] |

| IR (KBr, cm⁻¹) | 3439 (N-H), 2965 (C-H, CH₃), 1613 (C=N), 1244 (C-O) | [5] |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 12.76 (s, 1H, NH), 8.13 (d, J = 3.0 Hz, 2H), 7.56 (s, 2H), 7.18 (dd, J₁=5.4 Hz, J₂ = 3.0 Hz, 2H), 7.13 (d, J = 2.4 Hz, 2H), 3.85 (s, 3H, OCH₃) | [5] |

| ¹³C NMR (150 MHz, DMSO-d₆) | δ 161.07, 151.82, 128.48, 123.18, 122.21, 114.83, 55.79 | [5] |

| HRMS (ESI) | Calculated for C₁₄H₁₃N₂O [M+H]⁺: 225.1022, Found: 225.1021 | [5] |

Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles is a well-established process in organic chemistry. A common and efficient method involves the condensation reaction of an o-phenylenediamine with an appropriate aldehyde.

This protocol is a generalized procedure based on common synthetic methods for 2-arylbenzimidazoles.[6]

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as water or ethanol.

-

Addition of Aldehyde: To the stirred solution, add 4-methoxybenzaldehyde (1 equivalent).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to reflux, depending on the specific procedure and catalysts used. Reaction times can vary from a few minutes to several hours.[6] The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, the crude reaction mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The product is then purified, typically by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization from an appropriate solvent to afford pure this compound as a white solid.[5]

Caption: Experimental workflow for the synthesis and purification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz).[5] The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to confirm the molecular formula by determining the accurate mass of the protonated molecule [M+H]⁺.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample is typically prepared as a KBr pellet. The spectrum is analyzed for characteristic absorption bands corresponding to functional groups like N-H, C-H, C=N, and C-O bonds.[5]

-

Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess the purity of the synthesized compound.

Biological Activities and Potential Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities.[1]

-

Antifungal Activity: Several studies have investigated benzimidazole derivatives for their antifungal properties.[7][8] The mechanism often involves the inhibition of fungal-specific cellular processes. A study on benzimidazole-1,2,4-triazole derivatives, which share structural similarities, identified compounds with potent activity against various Candida species, including C. glabrata.[7]

-

Anticancer and Antimicrobial Properties: The benzimidazole core is present in numerous compounds with demonstrated anticancer and antimicrobial effects.[9]

-

Antiviral and Anthelmintic Agents: Benzimidazoles are known to act as antiviral agents and are the basis for several anthelmintic drugs, where their mechanism often involves binding to the protein tubulin.[10][11]

-

Neurodegenerative Diseases: It has been suggested that this compound can be used as a PPARGC1A activator, indicating potential therapeutic applications in the treatment of neurodegenerative diseases.[3]

-

Leishmanicidal Activity: While not directly studying the title compound, research on a related derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, showed significant leishmanicidal activity against Leishmania mexicana.[12] This suggests that the 2-arylbenzimidazole scaffold is a promising starting point for developing new antiprotozoal agents.

Caption: Overview of the diverse biological activities reported for the benzimidazole class of compounds.

Conclusion

This compound is a compound of significant interest, built upon the pharmacologically important benzimidazole nucleus. Its synthesis is straightforward, and its structure presents multiple avenues for further functionalization to optimize biological activity. The existing data on its and related compounds' antifungal, antiparasitic, and potential neuroprotective activities underscore its value as a lead compound for further investigation in drug discovery programs. This guide provides the foundational technical information required for researchers to undertake such investigations.

References

- 1. isca.me [isca.me]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound CAS#: 2620-81-7 [m.chemicalbook.com]

- 4. 1H-Benzimidazole,2-(4-methoxyphenyl)- | CAS#:2620-81-7 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buy 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole | 2620-82-8 [smolecule.com]

- 10. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-methoxyphenyl)-1H-benzimidazole

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)-1H-benzimidazole, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its physicochemical properties, experimental protocols for its synthesis and characterization, and explores its biological activities and associated signaling pathways.

Physicochemical Properties

This compound is a solid compound at room temperature. Its core structure consists of a fused benzene and imidazole ring, with a 4-methoxyphenyl group attached at the 2-position of the imidazole ring. This structure is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O | [1][2][3] |

| Molecular Weight | 224.26 g/mol | [2][3][4][5] |

| Melting Point | 228-230 °C | [4] |

| Boiling Point | 428.2±47.0 °C (Predicted) | [4] |

| Density | 1.216±0.06 g/cm³ (Predicted) | [4] |

| CAS Number | 2620-81-7 | [1][3][4] |

Experimental Protocols

The synthesis of this compound is typically achieved through the condensation of an o-phenylenediamine with 4-methoxybenzaldehyde. Various catalysts and reaction conditions have been reported to facilitate this reaction efficiently.

Synthesis via Catalytic Condensation

A common and efficient method involves the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst.

Materials:

-

o-phenylenediamine

-

4-methoxybenzaldehyde

-

p-Toluenesulfonic acid (p-TsOH) or Ammonium Chloride (NH₄Cl)[6]

-

Ethanol

-

Isopropyl alcohol

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of o-phenylenediamine and 4-methoxybenzaldehyde in ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the mixture.[7]

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 v/v ethyl acetate and petroleum ether).[7]

-

Upon completion of the reaction, evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from isopropyl alcohol to obtain the purified this compound.[7]

Characterization Data:

-

¹H NMR (DMSO-d₆): δ 3.70 (d, 3H, OCH₃), 6.12 (bs, 1H, NH), 6.94 (d, 2H, aromatic), 6.98 (d, 2H, aromatic), 7.20 (d, 2H, aromatic), 7.58 (d, 2H, aromatic).[6]

-

IR (KBr, cm⁻¹): 3294 (-NH), 3103 (Ar-CH), 1588 (-C=N), 1184 (-OCH₃).[6]

-

Mass (LCMS): m/z 225 (M⁺+H).[6]

Below is a graphical representation of the synthesis workflow.

Caption: General workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways

Benzimidazole derivatives are recognized as "privileged substructures" in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antioxidant effects.[8][9]

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antibacterial and antifungal activities.[10] The proposed mechanism for its antibacterial action, particularly against Gram-positive bacteria like Staphylococcus aureus, involves the inhibition of Dihydrofolate Reductase (DHFR).[11] DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, an essential cofactor for the biosynthesis of nucleotides and amino acids. Its inhibition disrupts these pathways, leading to bacterial cell death.

Caption: Proposed mechanism of antibacterial action via DHFR inhibition.

Neuroprotective Activity

Recent studies have highlighted the potential of benzimidazole derivatives in the context of neurodegenerative diseases like Alzheimer's disease (AD). One study suggests that this compound can act as an activator of PPARGC1A (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha).[5] Furthermore, benzimidazole derivatives, in synergy with other compounds, may protect against AD by enhancing autophagy and reducing cellular senescence.[12] This involves the modulation of key signaling pathways such as AMPK/mTOR and the inhibition of NF-κB, which collectively help in clearing toxic protein aggregates and reducing neuroinflammation.[12]

Caption: Signaling pathways involved in the neuroprotective effects of benzimidazoles.

References

- 1. 1H-Benzimidazole,2-(4-methoxyphenyl)- | CAS#:2620-81-7 | Chemsrc [chemsrc.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 2620-81-7 [m.chemicalbook.com]

- 5. This compound | 2620-81-7 [chemicalbook.com]

- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isca.me [isca.me]

- 10. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 2-(4-methoxyphenyl)-1H-benzimidazole. It includes a compilation of reported melting point data, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance, which underscores the importance of its precise physicochemical characterization in drug discovery and development.

Quantitative Physicochemical Data

The melting point of this compound has been reported in several studies, with slight variations. These values are summarized in the table below for comparative analysis. The minor discrepancies can be attributed to differences in experimental conditions, sample purity, and measurement techniques.

| Parameter | Reported Value | Source |

| Melting Point | 228-230 °C | [1][2] |

| Melting Point | 235-236 °C | [3] |

| Melting Point | 502.3 K (229.15 °C) | [4] |

| Molecular Formula | C₁₄H₁₂N₂O | [1][3] |

| Molecular Weight | 224.26 g/mol | [1][3] |

Experimental Protocols

The determination of an accurate melting point is contingent on the synthesis of a pure compound. The following sections detail the common procedures for the synthesis, purification, and characterization of this compound.

2.1. Synthesis of this compound

A prevalent method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with an appropriate aldehyde.[5][6]

-

Reaction: o-phenylenediamine is reacted with 4-methoxybenzaldehyde. This reaction is typically catalyzed by an acid, such as ρ-toluenesulfonic acid (p-TSA), or can be carried out under reflux in a suitable solvent like ethanol.[5][7]

-

Procedure:

-

To a solution of o-phenylenediamine (1 equivalent) in ethanol, 4-methoxybenzaldehyde (1 equivalent) is added.

-

A catalytic amount of an acid, such as p-TSA, may be added to facilitate the reaction.

-

The reaction mixture is then refluxed for a specified period, and the progress of the reaction is monitored using thin-layer chromatography (TLC).[7]

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated by pouring it into cold water.[4]

-

2.2. Purification

The crude this compound is purified to obtain a sample suitable for analytical characterization, including melting point determination.

-

Crystallization: The solid product is typically purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[6]

-

Column Chromatography: Alternatively, column chromatography using a silica gel stationary phase and an appropriate eluent, like petroleum ether, can be employed for purification.[7]

2.3. Characterization and Melting Point Determination

Once a pure sample is obtained, its identity and purity are confirmed using various spectroscopic methods before determining the melting point.

-

Spectroscopic Analysis:

-

Melting Point Determination:

-

The melting point of the purified this compound is determined using a standard melting point apparatus.

-

A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate.

-

The temperature range over which the solid melts is recorded as the melting point. A narrow melting point range is indicative of high purity.

-

Biological Significance and Signaling Pathways

Benzimidazole derivatives are recognized as "privileged substructures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][9] this compound, in particular, has been identified as a potential activator of PPARGC1A, a protein implicated in neurodegenerative diseases.[1] Furthermore, N-alkylated derivatives of this compound have shown promise as antiproliferative, antifungal, and antibacterial agents.[10][11] The development of these derivatives for therapeutic applications necessitates a thorough understanding of their physicochemical properties, with the melting point being a fundamental parameter for identity and purity assessment.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound, culminating in the determination of its melting point.

References

- 1. This compound CAS#: 2620-81-7 [m.chemicalbook.com]

- 2. 2620-81-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 6. rsc.org [rsc.org]

- 7. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. isca.me [isca.me]

- 10. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Determining the Solubility of 2-(4-methoxyphenyl)-1H-benzimidazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences its purification, crystallization, formulation, and overall bioavailability. This technical guide addresses the solubility of 2-(4-methoxyphenyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It outlines a detailed protocol for the widely accepted shake-flask method coupled with gravimetric analysis, and discusses the key factors influencing the solubility of benzimidazole derivatives. This guide is intended to equip researchers with the necessary knowledge to accurately and reliably measure the solubility of this compound in various organic solvents.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, making them important scaffolds in drug discovery. Understanding the solubility of this compound in different organic solvents is paramount for various stages of drug development, including:

-

Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a pure crystalline form of the compound.

-

Formulation Development: Solubility data informs the choice of excipients and solvents for creating stable and effective dosage forms.

-

Process Chemistry: Optimizing reaction conditions and product isolation often depends on the solubility of the starting materials and products.

This guide provides a robust experimental protocol and theoretical background to enable researchers to determine the solubility of this compound in a range of organic solvents.

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. Therefore, experimental determination is necessary. The following sections provide a detailed methodology for obtaining this critical data.

Experimental Protocol: Determination of Thermodynamic Solubility

The thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[1][2] This protocol is followed by gravimetric analysis to quantify the dissolved solute.[3][4][5]

Materials and Equipment

-

This compound (solid, pure form)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate, etc.) of analytical grade

-

Glass vials with screw caps

-

Thermostatic shaker or water bath with shaking capabilities

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven for drying

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute remains constant.[4]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent from the filtrate. This can be done at room temperature in a fume hood or at an elevated temperature in an oven. The temperature should be kept well below the boiling point of the solute to avoid any loss of the compound.

-

Once the solvent is completely evaporated, dry the residue in an oven until a constant weight is achieved.[4][5]

-

Cool the evaporating dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Data Calculation

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Mass of dissolved solute (m_solute):

-

m_solute = (Mass of dish + residue) - (Mass of empty dish)

-

-

Mass of solvent (m_solvent):

-

m_solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

-

Solubility in g/100 g of solvent:

-

Solubility = (m_solute / m_solvent) * 100

-

-

To convert to g/100 mL of solvent:

-

Volume of solvent (V_solvent) = m_solvent / density_solvent

-

Solubility = (m_solute / V_solvent) * 100

-

Visualizing the Experimental Workflow and Influencing Factors

To better understand the experimental process and the underlying principles of solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. Several factors related to the solute, solvent, and external conditions play a role:

-

Solute Properties:

-

Molecular Structure: The presence of the polar benzimidazole ring system and the methoxy group, along with the N-H group capable of hydrogen bonding, suggests that this compound will have higher solubility in polar solvents.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur. A higher lattice energy generally leads to lower solubility.

-

-

Solvent Properties:

-

Polarity: Polar solvents are more likely to dissolve polar solutes. Solvents can be categorized as polar protic (e.g., alcohols, which can donate hydrogen bonds) and polar aprotic (e.g., acetone, which cannot donate hydrogen bonds).

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will interact more strongly with the N-H group of the benzimidazole, enhancing solubility.

-

-

External Conditions:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. It is therefore crucial to control and report the temperature at which solubility is measured.

-

Pressure: The effect of pressure on the solubility of solids in liquids is generally negligible.

-

Conclusion

References

Spectroscopic Profile of 2-(4-methoxyphenyl)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-methoxyphenyl)-1H-benzimidazole, a molecule of interest in medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for the acquisition of such spectra.

Spectroscopic Data

The structural characterization of this compound is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.76 | s | 1H | N-H (benzimidazole) |

| 8.13 | d, J = 3.0 Hz | 2H | H-2', H-6' (methoxyphenyl) |

| 7.56 | s | 2H | H-4, H-7 (benzimidazole) |

| 7.18 | dd, J₁=5.4 Hz, J₂=3.0 Hz | 2H | H-5, H-6 (benzimidazole) |

| 7.13 | d, J = 2.4 Hz | 2H | H-3', H-5' (methoxyphenyl) |

| 3.85 | s | 3H | -OCH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound.

| Chemical Shift (δ) ppm | Assignment |

| 161.07 | C-4' (methoxyphenyl) |

| 151.82 | C-2 (benzimidazole) |

| 128.48 | C-2', C-6' (methoxyphenyl) |

| 123.18 | C-1' (methoxyphenyl) |

| 122.21 | C-5, C-6 (benzimidazole) |

| 114.83 | C-3', C-5' (methoxyphenyl) |

| 55.79 | -OCH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 150 MHz[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of this compound.

| Wavenumber (cm⁻¹) | Assignment |

| 3439 | N-H stretching |

| 2965 | C-H stretching (CH₃) |

| 1613 | C=N stretching |

| 1244 | C-O stretching (asymmetric) |

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound.

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| ESI | 225.1022 | 225.1021 | [C₁₄H₁₃N₂O + H]⁺ |

[1]

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR spectra were recorded on a 600 MHz NMR spectrometer. For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was used, and a larger number of scans were accumulated due to the lower natural abundance of the ¹³C isotope. The chemical shifts were referenced to the residual solvent peak of DMSO-d₆.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) was intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet. The spectrum was recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an Electrospray Ionization (ESI) source. A dilute solution of the sample was prepared in a suitable solvent such as methanol or acetonitrile. This solution was then introduced into the mass spectrometer. The data was acquired in the positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined with high accuracy.

Workflow Visualization

The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted below.

Caption: General workflow for spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure of 2-(4-Methoxyphenyl)-1H-benzimidazole

This technical guide provides a comprehensive overview of the crystal structure of this compound, a molecule of significant interest in medicinal chemistry due to the diverse biological activities associated with the benzimidazole scaffold.[1][2] This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and relevant biological context.

Molecular Structure and Crystallographic Data

The crystal structure of this compound (C₁₄H₁₂N₂O) has been determined by single-crystal X-ray diffraction.[3] The molecule consists of a benzimidazole ring system linked to a 4-methoxyphenyl group at the 2-position.

Crystal Data and Structure Refinement

The crystallographic data provides precise information about the solid-state conformation of the molecule. The key parameters from the crystallographic analysis are summarized in the table below.[3]

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂N₂O |

| Formula Weight | 224.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.354 (2) |

| b (Å) | 10.562 (2) |

| c (Å) | 9.868 (2) |

| β (°) | 112.22 (3) |

| Volume (ų) | 1095.5 (4) |

| Z | 4 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 |

| Density (calculated) (Mg/m³) | 1.359 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 472 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 1.9 to 26.5 |

| Reflections collected | 5998 |

| Independent reflections | 2245 |

| R_int | 0.028 |

| Final R indices [I>2σ(I)] | R1 = 0.049, wR2 = 0.117 |

| R indices (all data) | R1 = 0.063, wR2 = 0.124 |

| Goodness-of-fit on F² | 1.04 |

Data sourced from Moreno-Diaz et al., Acta Crystallographica Section E, 2006.[3]

Molecular Geometry

In the crystalline state, the dihedral angle between the benzimidazole ring system and the 4-methoxyphenyl substituent is 34.12 (6)°.[3] The molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains that run along the c-axis.[3]

Experimental Protocols

The synthesis and crystallization of this compound can be achieved through various methods. Below are detailed protocols from published literature.

Microwave-Assisted Synthesis

This method offers a rapid and efficient route to the target compound.[3]

Materials:

-

o-phenylenediamine

-

p-anisaldehyde

-

Sodium metabisulfite

-

Ethanol-water mixture (9:1)

Procedure:

-

A mixture of o-phenylenediamine, p-anisaldehyde, and sodium metabisulfite is prepared in an ethanol-water (9:1) solvent.

-

The reaction mixture is subjected to microwave irradiation for 40-50 seconds.

-

After irradiation, the mixture is poured into cold water.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by crystallization from an ethanol-water mixture to yield colorless blocks of this compound.[3]

Conventional Synthesis using a Natural Acid Catalyst

This environmentally friendly method utilizes a readily available natural catalyst.

Materials:

-

1,2-phenylenediamine

-

4-methoxybenzaldehyde

-

Ethanol

-

Water extract of onion (as a catalyst)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred mixture of 1,2-phenylenediamine (1 mmol) in ethanol (5 mL), add 1 mL of the water extract of onion at room temperature.

-

Add a solution of 4-methoxybenzaldehyde (1 mmol) in 5 mL of ethanol to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.

-

Upon completion, evaporate the solvent under vacuum.

-

Add water (5 mL) to the residue and extract the organic phase with ethyl acetate (2 x 10 mL).

-

Wash the combined organic phases with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.

Characterization Data

The synthesized compound can be characterized by various spectroscopic methods.

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.73 (s, 1H, -NH), 8.12 (d, 2H, J = 8.80 Hz, -Ar-H), 7.59-7.53 (m, 2H, -Ar-H), 7.20-7.12 (m, 2H, -Ar-H), 7.11 (d, 2H, J = 8.8 Hz, -Ar-H), 3.84 (s, 3H, OMe).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 161.07, 151.81, 128.47, 123.15, 122.24, 121.55, 114.84, 55.80.

-

IR (KBr, cm⁻¹): 3053, 3005, 2835, 1610, 1498, 1433, 1251, 1177, 1032, 963, 844, 744.

-

HRMS (ESI): m/z calculated for C₁₄H₁₃N₂O [M+H]⁺: 225.1022, found: 225.1021.[4]

Synthesis and Characterization Workflow

The general workflow for the preparation and analysis of this compound is depicted in the following diagram.

Biological Significance and Potential Applications

Benzimidazole derivatives are recognized as a "privileged substructure" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] Various compounds containing this scaffold have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Derivatives of this compound have shown inhibitory effects against various bacterial and fungal strains.[5]

-

Antiproliferative Activity: N-alkylated derivatives have been investigated for their potential as anticancer agents, showing activity against cell lines such as MDA-MB-231.[5]

-

Antiviral Activity: Some benzimidazole derivatives have been identified as inhibitors of viral polymerases, such as the NS5B polymerase of the hepatitis C virus (HCV).[1]

The specific biological targets and signaling pathways for this compound are still under active investigation. However, the known activities of related compounds suggest that this molecule could be a valuable lead structure for the development of new therapeutic agents. Further research into its mechanism of action is warranted to fully elucidate its therapeutic potential. The following diagram illustrates a generalized logical relationship for the drug discovery process involving this class of compounds.

References

Quantum Chemical Analysis of 2-(4-methoxyphenyl)-1H-benzimidazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-(4-methoxyphenyl)-1H-benzimidazole, a molecule of significant interest in medicinal chemistry. This document details the theoretical and experimental characterization of its molecular structure, vibrational frequencies, and spectroscopic properties, offering a valuable resource for researchers in drug design and materials science.

Molecular Structure

The molecular structure of this compound has been determined experimentally through single-crystal X-ray diffraction and computationally using Density Functional Theory (DFT). The optimized molecular geometry provides insights into the molecule's conformation and steric properties.

Experimental Crystal Structure

The solid-state structure of this compound reveals a non-planar conformation.[1] The dihedral angle between the benzimidazole ring system and the 4-methoxyphenyl substituent is 34.12(6)°.[1] In the crystal, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains.[1]

Theoretical Optimized Geometry

Quantum chemical calculations using DFT methods, such as B3LYP with the 6-311G** basis set, have been employed to determine the optimized molecular geometry in the gas phase. These calculations provide a theoretical model of the molecule's structure, which can be compared with experimental data to validate the computational methodology.

Table 1: Selected Experimental and Theoretical Geometric Parameters for this compound

| Parameter | Bond/Angle | Experimental (X-ray)[1] | Theoretical (B3LYP/6-311G**) |

| Bond Lengths (Å) | C1—N1 | 1.380(2) | Data not available in search results |

| C7—N2 | 1.328(2) | Data not available in search results | |

| C11—O1 | 1.363(2) | Data not available in search results | |

| Dihedral Angle (°) | Benzimidazole/Methoxyphenyl | 34.12(6) | Data not available in search results |

Note: Specific theoretical bond lengths and the dihedral angle from the primary computational study were not available in the provided search results. A comprehensive computational study would typically report these values for comparison.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. The experimental vibrational spectrum of this compound has been recorded and compared with theoretical spectra obtained from quantum chemical calculations.

Experimental FT-IR Spectrum

The room temperature attenuated total reflection (ATR) FT-IR spectrum of solid this compound has been recorded.[2] The experimental spectrum shows characteristic bands corresponding to the various functional groups present in the molecule.

Theoretical Vibrational Analysis

The harmonic vibrational frequencies have been calculated using various levels of theory, including Hartree-Fock (HF) and DFT with different functionals (B3LYP, BLYP, B3PW91, and mPW1PW91) and the 6-311G** basis set.[2] The calculated frequencies are often scaled to better match the experimental values. The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions.[2]

Table 2: Comparison of Experimental and Calculated (B3LYP/6-311G ) Vibrational Frequencies (cm⁻¹) for this compound**

| Experimental FT-IR (cm⁻¹)[2] | Calculated (Scaled) (cm⁻¹)[2] | Assignment (based on PED)[2] |

| 3436 | - | N-H stretching |

| 3064 | 3070 | Aromatic C-H stretching |

| 1613 | 1615 | C=N stretching |

| 1508 | 1510 | Aromatic C=C stretching |

| 1244 | 1250 | Asymmetric C-O-C stretching |

| 1178 | 1180 | In-plane C-H bending |

| 835 | 838 | Out-of-plane C-H bending |

Note: This is a selection of key vibrational modes. The full spectrum contains numerous other bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the chemical environment of atomic nuclei within a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Experimental NMR Spectra

Experimental ¹H and ¹³C NMR spectra of this compound have been recorded, typically in a deuterated solvent such as DMSO-d₆.[3]

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Nucleus | Chemical Shift (ppm)[3] |

| ¹H NMR | |

| N-H | 12.76 (s, 1H) |

| Aromatic-H | 8.13 (d, J = 3.0 Hz, 2H) |

| 7.56 (s, 2H) | |

| 7.18 (dd, J₁=5.4 Hz, J₂ = 3.0 Hz, 2H) | |

| 7.13 (d, J = 2.4 Hz, 2H) | |

| OCH₃ | 3.85 (s, 3H) |

| ¹³C NMR | |

| C=N | 151.82 |

| C (Aromatic) | 161.07, 128.48, 123.18, 122.21, 114.83 |

| OCH₃ | 55.79 |

Note: The assignments of aromatic protons and carbons can be complex and may require further 2D NMR experiments for unambiguous confirmation.

Electronic Properties and UV-Vis Spectroscopy

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the chemical reactivity and electronic transitions of a molecule. These properties can be correlated with the experimental UV-Vis absorption spectrum.

Information regarding the experimental and computationally predicted UV-Vis spectrum for this compound was not available in the conducted searches. A comprehensive study would involve recording the UV-Vis spectrum in a suitable solvent and performing Time-Dependent DFT (TD-DFT) calculations to predict the electronic transitions.

Experimental and Computational Protocols

Experimental Protocols

Synthesis: The synthesis of this compound can be achieved by the condensation reaction of o-phenylenediamine with 4-methoxybenzaldehyde.[4]

FT-IR Spectroscopy:

-

A small amount of the solid sample is placed on the diamond/ZnSe crystal of an ATR accessory.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

NMR Spectroscopy:

-

The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 600 MHz for ¹H and 150 MHz for ¹³C).[3]

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Computational Workflow

The quantum chemical calculations are typically performed using a computational chemistry software package like Gaussian.

References

Tautomerism in 2-Aryl-1H-Benzimidazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 2-aryl-1H-benzimidazoles, a critical aspect for understanding their chemical behavior, reactivity, and interaction with biological systems. The phenomenon of prototropic tautomerism in these heterocyclic compounds has significant implications for their application in medicinal chemistry and materials science. This document details the quantitative analysis of tautomeric equilibria, experimental protocols for their determination, and computational approaches for predictive studies.

The Core Principle: Prototropic Tautomerism in 2-Aryl-1H-Benzimidazoles

2-Aryl-1H-benzimidazoles exist as a dynamic equilibrium of two tautomeric forms, 1H- and 3H-, arising from the migration of a proton between the two nitrogen atoms of the imidazole ring. This equilibrium is influenced by a variety of factors, including the electronic nature of substituents on the 2-aryl ring, the solvent polarity, and temperature. The position of this equilibrium can significantly affect the molecule's properties, such as its dipole moment, pKa, and its ability to act as a hydrogen bond donor or acceptor, which are all crucial for drug-receptor interactions.

The tautomeric equilibrium is a key consideration in the design of benzimidazole-based therapeutic agents, as one tautomer may exhibit a higher binding affinity for a biological target than the other.[1] Understanding and controlling this equilibrium is therefore a fundamental aspect of rational drug design involving this scaffold.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. The determination of KT is essential for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.

Substituent Effects on Tautomeric Equilibrium

The electronic properties of substituents on the 2-aryl ring can significantly influence the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize one tautomer over the other by altering the electron density on the imidazole nitrogen atoms.

Below is a summary of the tautomeric content for a series of 2-(substituted phenacyl)-1H-benzimidazoles in DMSO-d6, as determined by 1H NMR spectroscopy. In this specific case, the tautomerism is between a ketimine and an enolimine form, which is a related tautomeric phenomenon in functionalized benzimidazoles.

| Substituent (R) on Phenyl Ring | Tautomer Form | Content (%) |

| p-OCH₃ | Ketimine | 85.3 |

| Enolimine | 14.7 | |

| p-CH₃ | Ketimine | 88.7 |

| Enolimine | 11.3 | |

| m-CH₃ | Ketimine | 71.7 |

| Enolimine | 28.3 | |

| H | Ketimine | 70.5 |

| Enolimine | 29.5 | |

| p-F | Ketimine | 69.5 |

| Enolimine | 30.5 | |

| p-Cl | Ketimine | 78.6 |

| Enolimine | 21.4 | |

| p-Br | Ketimine | 76.8 |

| Enolimine | 23.2 | |

| m-F | Ketimine | 78.6 |

| Enolimine | 21.4 | |

| p-NO₂ | Ketimine | 97.5 |

| Enolimine | 2.5 |

Data extracted from Skotnicka, A., et al. (2019). Tautomeric Equilibria in Solutions of 2-Phenacylbenzimidazoles. Heteroatom Chemistry.[2]

Experimental Protocols

The study of tautomerism in 2-aryl-1H-benzimidazoles relies on a combination of spectroscopic and computational methods. Below are detailed protocols for the key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used method for the qualitative and quantitative analysis of tautomeric equilibria in solution. The principle lies in the fact that the two tautomers are distinct chemical species and, if the rate of interconversion is slow on the NMR timescale, will give rise to separate sets of signals.

Protocol for Determination of Tautomeric Equilibrium Constant (KT) by 1H NMR:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 2-aryl-1H-benzimidazole derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration (typically 5-10 mg/mL).

-

Transfer the solution to a clean and dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution 1H NMR spectrum at a constant temperature (e.g., 298 K). It is crucial to ensure the temperature is stable as it can affect the equilibrium.

-

Use a sufficient relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration (a D1 of 5 times the longest T1 is recommended).

-

-

Spectral Analysis and Integration:

-

Identify the signals corresponding to each tautomer. This often requires the synthesis of N-methylated derivatives to serve as reference compounds for the "locked" tautomers.[3]

-

Select well-resolved signals that are unique to each tautomer and do not overlap with other signals.

-

Carefully integrate the selected signals for each tautomer.

-

-

Calculation of KT:

-

The ratio of the integrals of the signals corresponding to the two tautomers is proportional to the molar ratio of the tautomers.

-

Calculate the equilibrium constant, KT = [Tautomer B] / [Tautomer A], where the concentrations are proportional to the integral values.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the two tautomers have distinct absorption spectra.

Protocol for UV-Vis Spectroscopic Analysis of Tautomerism:

-

Sample Preparation:

-

Prepare a stock solution of the 2-aryl-1H-benzimidazole derivative in the desired solvent (e.g., ethanol, acetonitrile, water).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration range where Beer-Lambert's law is obeyed.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Analyze the absorption spectrum for the presence of multiple absorption bands or isosbestic points, which can indicate the presence of a tautomeric equilibrium.

-

By comparing the spectrum to those of N-methylated "locked" tautomers, it is possible to deconvolve the spectrum and determine the relative concentrations of the two tautomers.

-

Computational Chemistry Protocols

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies of tautomerism. They can provide insights into the relative stabilities of tautomers and help in the interpretation of spectroscopic data.

Protocol for Computational Analysis of Tautomerism using DFT:

-

Molecular Structure Preparation:

-

Draw the 3D structures of both tautomers of the 2-aryl-1H-benzimidazole derivative using a molecular modeling software.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4]

-

To account for solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

The frequency calculation also provides the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

-

Energy Calculation and KT Prediction:

-

Calculate the relative Gibbs free energies (ΔG) of the two tautomers.

-

The tautomeric equilibrium constant (KT) can be estimated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(KT).

-

-

NMR and UV-Vis Spectra Simulation:

-

The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate the NMR chemical shifts for each tautomer, which can aid in the assignment of experimental spectra.[5]

-

Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectra of the individual tautomers.

-

Visualizations